molecular formula C8H8BrNO B1443971 Pyridine, 3-bromo-5-(2-propen-1-yloxy)- CAS No. 897395-96-9

Pyridine, 3-bromo-5-(2-propen-1-yloxy)-

Cat. No. B1443971
CAS RN: 897395-96-9
M. Wt: 214.06 g/mol
InChI Key: DQLPNYZQBFAPAF-UHFFFAOYSA-N
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Description

“Pyridine, 3-bromo-5-(2-propen-1-yloxy)-” is a chemical compound with the molecular formula C8H8BrNO. It is a derivative of pyridine, which is a basic heterocyclic organic compound. Similar to benzene, pyridine has a ring-like structure, but one of the carbon atoms is replaced by a nitrogen atom .


Molecular Structure Analysis

The molecular structure of “Pyridine, 3-bromo-5-(2-propen-1-yloxy)-” can be analyzed using its InChI (IUPAC International Chemical Identifier) and its corresponding molecular weight. The InChI for this compound is InChI=1S/C5H4BrN/c6-5-2-1-3-7-4-5/h1-4H . The molecular weight of this compound is 214.06 g/mol.

Scientific Research Applications

Molecular Structure and Spectral Analysis

The compound has been used in theoretical investigations of molecular structures . Both Density Functional Theory (DFT) and Hartree-Fock (HF) methods were used to optimize the molecular structures of the title compound . The Molecular Electrostatic Potential (MEP) was computed using the B3LYP/6-311++G(d,p) level of theory .

Molecular Docking Studies

The compound has been studied for its potential as a bromodomain inhibitor . Bromodomains are protein domains that recognize acetylated lysine residues, and inhibitors of these domains have potential applications in treating diseases like cancer .

Physicochemical Studies

Physicochemical studies of the compound have been conducted, including calculations of the UV–visible spectrum of the compound in gas phase and for different solvents . This information can be useful in understanding the compound’s behavior in different environments .

Antitumor Activity

The compound has been studied for its potential antitumor activity . Specifically, the enantiomers of 5-bromo-2-chloro-N-(1-phenylethyl)pyridine-3-sulfonamide, a related compound, have been synthesized and researched for their effects on PI3Kα kinase, an enzyme often implicated in cancer .

Synthesis and Crystal Structure Analysis

The compound has been used in the synthesis and crystal structure analysis of related compounds . Understanding the crystal structure of a compound can provide valuable insights into its physical and chemical properties .

Computational Chemistry

The compound has been used in computational chemistry studies . These studies often involve the use of computer simulations to understand the behavior of molecules and their interactions .

properties

IUPAC Name

3-bromo-5-prop-2-enoxypyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrNO/c1-2-3-11-8-4-7(9)5-10-6-8/h2,4-6H,1,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQLPNYZQBFAPAF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCOC1=CC(=CN=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Pyridine, 3-bromo-5-(2-propen-1-yloxy)-

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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